
(S)-4-(4-(1H-1,2,3-Triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4-(4-(1H-1,2,3-Triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid is a complex organic compound that features a triazole ring, a benzamido group, and a piperazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(4-(1H-1,2,3-Triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid typically involves multiple steps, including the formation of the triazole ring, the attachment of the benzamido group, and the incorporation of the piperazine moiety. The synthetic route may involve the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne under copper(I) catalysis.
Attachment of the Benzamido Group: This step involves the reaction of the triazole derivative with a benzoyl chloride in the presence of a base such as triethylamine.
Incorporation of the Piperazine Moiety: The final step involves the reaction of the intermediate with 4-methylpiperazine under appropriate conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(S)-4-(4-(1H-1,2,3-Triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamido derivatives.
科学的研究の応用
(S)-4-(4-(1H-1,2,3-Triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of (S)-4-(4-(1H-1,2,3-Triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets. The triazole ring and benzamido group are known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
(S)-4-(4-(1H-1,2,3-Triazol-1-yl)benzamido)-5-oxopentanoic acid: Lacks the piperazine moiety.
(S)-4-(4-(1H-1,2,3-Triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)pentanoic acid: Lacks the oxo group.
Uniqueness
(S)-4-(4-(1H-1,2,3-Triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoic acid is unique due to the presence of both the triazole ring and the piperazine moiety, which confer specific chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
特性
分子式 |
C19H24N6O4 |
|---|---|
分子量 |
400.4 g/mol |
IUPAC名 |
(4S)-5-(4-methylpiperazin-1-yl)-5-oxo-4-[[4-(triazol-1-yl)benzoyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H24N6O4/c1-23-10-12-24(13-11-23)19(29)16(6-7-17(26)27)21-18(28)14-2-4-15(5-3-14)25-9-8-20-22-25/h2-5,8-9,16H,6-7,10-13H2,1H3,(H,21,28)(H,26,27)/t16-/m0/s1 |
InChIキー |
ICGJZVLTJRILGT-INIZCTEOSA-N |
異性体SMILES |
CN1CCN(CC1)C(=O)[C@H](CCC(=O)O)NC(=O)C2=CC=C(C=C2)N3C=CN=N3 |
正規SMILES |
CN1CCN(CC1)C(=O)C(CCC(=O)O)NC(=O)C2=CC=C(C=C2)N3C=CN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


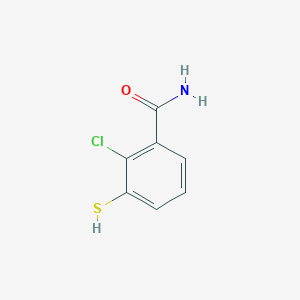
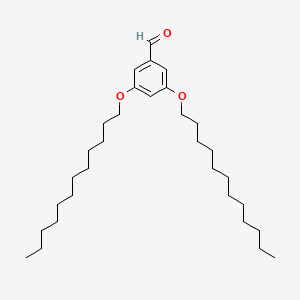
![2,3,6,7,8,9-Hexahydro-5h-[1]benzothieno[2,3-d]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13355110.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B13355120.png)
![3-{[(4-Nitrophenoxy)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13355127.png)
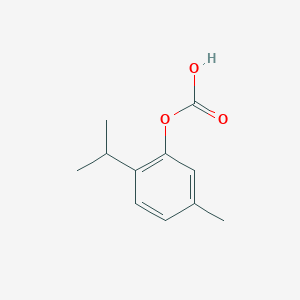
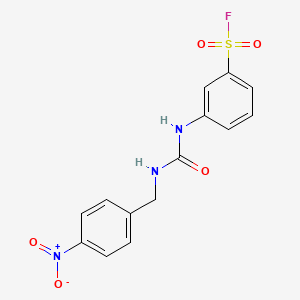
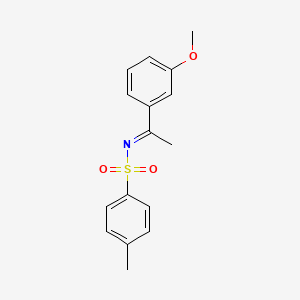
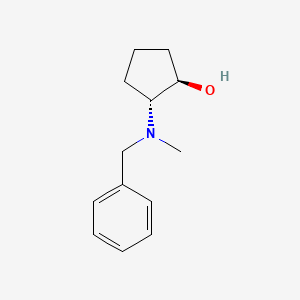
![[6-(5-Methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide](/img/structure/B13355187.png)
![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B13355190.png)
![3-[(Methylsulfanyl)methyl]-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355193.png)

